BenchChemオンラインストアへようこそ!

Tibric acid

Hypertriglyceridemia Hypolipidemic Agents Clinical Pharmacology

rel-2-Chloro-5-(((3R,5S)-3,5-dimethyl-1-piperidinyl)sulfonyl)benzoic acid (CAS 24358-29-0), also known as Tibric acid or CP 18524, is a sulfamylbenzoic acid derivative originally developed by Pfizer as a hypolipidemic agent. This compound is defined by its cis-3,5-dimethylpiperidine sulfonyl moiety and is characterized by a molecular formula of C14H18ClNO4S with a molecular weight of 331.82 g/mol.

Molecular Formula C14H18ClNO4S
Molecular Weight 331.8 g/mol
CAS No. 24358-29-0
Cat. No. B3050215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTibric acid
CAS24358-29-0
Synonyms2-chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoate
CP 18,524
Exirel
tibric acid
Molecular FormulaC14H18ClNO4S
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C
InChIInChI=1S/C14H18ClNO4S/c1-9-5-10(2)8-16(7-9)21(19,20)11-3-4-13(15)12(6-11)14(17)18/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,18)/t9-,10+
InChIKeyIFXSWTIWFGIXQO-AOOOYVTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: rel-2-Chloro-5-(((3R,5S)-3,5-dimethyl-1-piperidinyl)sulfonyl)benzoic acid (CAS 24358-29-0) as a Hypolipidemic Reference Standard


rel-2-Chloro-5-(((3R,5S)-3,5-dimethyl-1-piperidinyl)sulfonyl)benzoic acid (CAS 24358-29-0), also known as Tibric acid or CP 18524, is a sulfamylbenzoic acid derivative originally developed by Pfizer as a hypolipidemic agent [1]. This compound is defined by its cis-3,5-dimethylpiperidine sulfonyl moiety and is characterized by a molecular formula of C14H18ClNO4S with a molecular weight of 331.82 g/mol [2]. It is utilized as a reference standard in hyperlipidemia research and as a tool compound in studies of peroxisome proliferation [3]. Given its specific pharmacological profile, it is not interchangeable with other fibrates or hypolipidemic agents, necessitating precise sourcing for experimental reproducibility [1].

Procurement Caution: Why Tibric Acid (24358-29-0) Cannot Be Interchanged with Generic Fibrates


Despite sharing a hypolipidemic class, rel-2-Chloro-5-(((3R,5S)-3,5-dimethyl-1-piperidinyl)sulfonyl)benzoic acid (Tibric acid) exhibits a distinct pharmacological and toxicological profile that prohibits substitution with other fibrates like clofibrate or fenofibrate. Its unique stereochemistry (cis-3,5-dimethylpiperidine) and sulfonylbenzoic acid core confer specific interactions with hepatic peroxisomes and mitochondrial respiration [1]. Crucially, while it demonstrates greater potency in lowering lipid levels compared to clofibrate in preclinical models [2], it also carries a unique risk profile, having been withdrawn from human development due to rodent hepatocarcinogenicity [3]. These differential effects, quantified in the evidence below, underscore that generic substitution would introduce significant confounding variables in both efficacy and safety assessments, making this specific compound indispensable for target validation and comparative research [4].

Quantitative Differentiation Evidence: rel-2-Chloro-5-(((3R,5S)-3,5-dimethyl-1-piperidinyl)sulfonyl)benzoic acid vs. Clofibrate and Placebo


Clinical Hypolipidemic Efficacy: Tibric Acid vs. Clofibrate and Placebo

In a 6-month clinical trial of patients with type IV hyperlipoproteinemia, both tibric acid and clofibrate significantly reduced mean serum triglyceride concentrations compared to placebo. However, clofibrate demonstrated broader efficacy across baseline triglyceride levels, while tibric acid's effect was more pronounced in the high pathological level group [1]. In a cross-over study, clofibrate produced a greater mean reduction in plasma triglycerides (45%) than tibric acid (23%) over longer treatment intervals [2].

Hypertriglyceridemia Hypolipidemic Agents Clinical Pharmacology

Dose-Response Relationship: Tibric Acid Triglyceride Lowering vs. Placebo

A 6-week double-blind, placebo-controlled study established the effective oral dose range of tibric acid for reducing serum triglycerides in type IV hyperlipidemic patients. Doses of 1000 mg and 1250 mg per day were identified as effective, demonstrating a linear dose-response curve without significant deviation from linearity [1].

Dose-Response Hyperlipoproteinemia Clinical Trial

Mitochondrial Respiratory Inhibition Profile: Tibric Acid vs. Clofibrate

In vitro studies on isolated rat liver mitochondria reveal distinct respiratory inhibition profiles. Tibric acid inhibits respiration supported by β-hydroxybutyrate, succinate, and ascorbate+TMPD, whereas clofibrate inhibits respiration supported by β-hydroxybutyrate and succinate, but not ascorbate+TMPD [1]. This indicates a broader impact of tibric acid on the electron transport chain.

Mitochondrial Toxicity Mechanism of Action In Vitro Pharmacology

Cytochrome P-450 Induction Profile: Tibric Acid, Fenofibrate, and Clofibrate

Chronic dietary administration in rats demonstrates that tibric acid, fenofibrate, and methylclofenapate induce cytochrome P-450 content to a greater extent than clofibrate, with the three former compounds showing equivalent potency [1]. This suggests a class-level effect among certain peroxisome proliferators that differs from clofibrate.

Drug Metabolism Enzyme Induction Hepatotoxicity

Platelet Anti-Aggregatory Activity: Tibric Acid vs. Clofibrate

In vitro studies using rabbit blood platelets demonstrate that tibric acid, at high concentrations, moderately inhibits platelet aggregation induced by ADP or thrombin [1]. This activity is not reported for clofibrate at comparable concentrations in the same models, suggesting an additional, potentially beneficial, cardiovascular effect for tibric acid [2].

Platelet Aggregation Cardiovascular Research Ex Vivo Pharmacology

Hepatic Peroxisome Proliferation: Tibric Acid as a Model Compound

Tibric acid was identified as one of two novel hypolipidemic compounds structurally unrelated to clofibrate that induce a marked increase in hepatic peroxisomes in rodents [1]. Subsequent studies established a clear link between this peroxisome proliferation and the development of liver tumors, leading to its withdrawal from clinical development [2]. This property makes tibric acid a valuable tool compound for investigating the mechanisms of peroxisome proliferator-induced hepatocarcinogenesis.

Peroxisome Proliferation Hepatocarcinogenesis Toxicology

Primary Research Applications for rel-2-Chloro-5-(((3R,5S)-3,5-dimethyl-1-piperidinyl)sulfonyl)benzoic acid (Tibric acid, CAS 24358-29-0)


Mechanistic Studies of Peroxisome Proliferator-Induced Hepatocarcinogenesis

As a well-characterized, potent inducer of hepatic peroxisome proliferation in rodents [1], this compound serves as a gold standard reference tool in toxicology and cancer research. It is specifically employed to elucidate PPARα-dependent and independent pathways leading to hepatomegaly and liver tumorigenesis, a critical area of study for understanding non-genotoxic carcinogenesis and species-specific responses to fibrate drugs [2].

Comparative Pharmacology and Target Deconvolution of Hypolipidemic Agents

Given its unique structure and distinct pharmacological profile relative to clofibrate and fenofibrate [3], this compound is essential for comparative studies aimed at dissecting the structure-activity relationships (SAR) of hypolipidemic sulfamylbenzoic acids. It enables researchers to differentiate between on-target lipid-lowering effects and off-target activities, such as mitochondrial respiratory inhibition [4] and platelet anti-aggregation [5].

Analytical Method Development and Reference Standard Procurement

Due to its specific chemical properties and historical significance, this compound is utilized as an analytical reference standard for developing and validating detection methods in complex matrices. Validated HPLC and GC procedures exist for quantifying this compound in animal feed, wastewater, and human urine [6], making it a practical tool for environmental fate and metabolic residue studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tibric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.